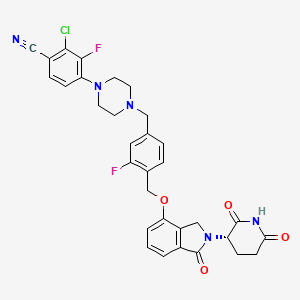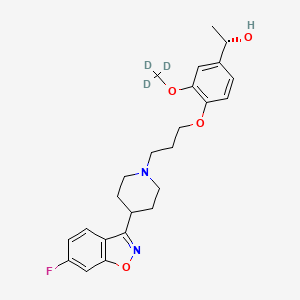
Regadenoson-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regadenoson-d3 is a deuterated form of regadenoson, a selective A2A adenosine receptor agonist. It is primarily used as a pharmacologic stress agent for radionuclide myocardial perfusion imaging in patients who are unable to undergo adequate exercise stress. The deuterium substitution in this compound is intended to provide improved pharmacokinetic properties compared to the non-deuterated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of regadenoson-d3 involves the incorporation of deuterium atoms into the regadenoson molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or catalysts. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium or platinum catalyst and a solvent such as ethanol or methanol. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial process also includes steps for the purification and isolation of this compound, such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Regadenoson-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form deuterated analogs with lower oxidation states.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum deuteride or sodium borohydride are used. The reactions are conducted in aprotic solvents like tetrahydrofuran or diethyl ether.
Substitution: Reagents such as halogens, alkyl halides, or sulfonates are used in the presence of catalysts like palladium or copper. The reactions are performed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated carboxylic acids or ketones, while reduction may produce deuterated alcohols or amines. Substitution reactions can result in a variety of deuterated derivatives with different functional groups.
Scientific Research Applications
Regadenoson-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties and reaction mechanisms.
Biology: Employed in biochemical studies to investigate the role of adenosine receptors in cellular signaling and metabolism.
Medicine: Utilized in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated drugs. It is also used in stress testing for myocardial perfusion imaging.
Industry: Applied in the development of new pharmaceuticals and diagnostic agents. The improved stability and reduced metabolic degradation of deuterated compounds make them attractive candidates for drug development.
Mechanism of Action
Regadenoson-d3 exerts its effects by selectively binding to A2A adenosine receptors, which are predominantly found in the coronary vasculature. Upon binding, it activates the receptor, leading to the relaxation of smooth muscle cells and vasodilation. This increases blood flow to the myocardium, enhancing the uptake of radiopharmaceuticals used in myocardial perfusion imaging. The deuterium substitution in this compound may result in slower metabolic degradation, prolonging its duration of action.
Comparison with Similar Compounds
Similar Compounds
Regadenoson: The non-deuterated form of regadenoson, used for the same clinical applications.
Adenosine: Another A2A adenosine receptor agonist used in myocardial perfusion imaging but with a broader range of systemic effects.
Dipyridamole: A vasodilator that also acts on adenosine receptors but with different pharmacokinetic properties.
Uniqueness
Regadenoson-d3 is unique due to its deuterium substitution, which provides several advantages over similar compounds:
Improved Stability: Deuterium atoms form stronger bonds with carbon compared to hydrogen, resulting in increased chemical stability.
Reduced Metabolic Degradation: The presence of deuterium slows down the metabolic breakdown of the compound, leading to a longer duration of action.
Selective Action: this compound selectively targets A2A adenosine receptors, minimizing unwanted systemic effects compared to adenosine.
Properties
Molecular Formula |
C15H18N8O5 |
|---|---|
Molecular Weight |
393.37 g/mol |
IUPAC Name |
1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-(trideuteriomethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1/i1D3 |
InChI Key |
LZPZPHGJDAGEJZ-WFVVRPHKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)








